3-(Aminomethyl)-5-bromo-2-methylpyridine
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Overview
Description
3-(Aminomethyl)-5-bromo-2-methylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring structure containing one nitrogen atom. The presence of the bromine atom and the aminomethyl group in this compound makes it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-bromo-2-methylpyridine typically involves the bromination of 2-methylpyridine followed by the introduction of the aminomethyl group. One common method is as follows:
Bromination: 2-methylpyridine is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.
Aminomethylation: The brominated intermediate is then reacted with formaldehyde and ammonia to introduce the aminomethyl group at the 3-position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-5-bromo-2-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The aminomethyl group can be oxidized to form corresponding imines or reduced to form primary amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted pyridines.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Scientific Research Applications
3-(Aminomethyl)-5-bromo-2-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-5-bromo-2-methylpyridine depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(Aminomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy
- 3-(Aminomethyl)phenylboronic acid hydrochloride
- 3-Aminomethylpyridine
Uniqueness
3-(Aminomethyl)-5-bromo-2-methylpyridine is unique due to the presence of both the bromine atom and the aminomethyl group, which confer distinct reactivity and binding properties. This makes it a versatile intermediate in various chemical syntheses and applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(5-bromo-2-methylpyridin-3-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-5-6(3-9)2-7(8)4-10-5/h2,4H,3,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTSJJRCDJTGPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Br)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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